molecular formula C22H20F3N3O3S B6520335 N'-(2-methoxy-5-methylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide CAS No. 896367-25-2

N'-(2-methoxy-5-methylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide

Cat. No.: B6520335
CAS No.: 896367-25-2
M. Wt: 463.5 g/mol
InChI Key: XPLKRDAHQWMNHJ-UHFFFAOYSA-N
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Description

This compound is an ethanediamide derivative featuring a 1,3-thiazole core substituted with a 4-(trifluoromethyl)phenyl group at position 2 and a 2-methoxy-5-methylphenyl moiety via an ethyl linker.

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O3S/c1-13-3-8-18(31-2)17(11-13)28-20(30)19(29)26-10-9-16-12-32-21(27-16)14-4-6-15(7-5-14)22(23,24)25/h3-8,11-12H,9-10H2,1-2H3,(H,26,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLKRDAHQWMNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiazole-Containing Derivatives

(a) N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide ()
  • Structural Differences : Incorporates a fused thiazolo-triazole ring system instead of a simple thiazole. The 4-methoxyphenyl and chloro-methylphenyl substituents differ in electronic effects compared to the trifluoromethyl group in the target compound.
  • Functional Implications : The triazole-thiazole fusion may enhance π-π stacking interactions with biological targets, while the chloro substituent could increase electrophilicity .
(b) Thifluzamide ()
  • Structure : N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-2-methyl-4-trifluoromethyl-5-thiazolecarboxamide.
  • Comparison : Shares a trifluoromethyl-thiazole core but lacks the ethanediamide linker. The bromine and trifluoromethoxy groups confer stronger pesticidal activity, as seen in its use as a fungicide .

Triazole and Thiadiazole Derivatives

(a) 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()
  • Structural Features : Sulfonyl and triazole-thione groups dominate. The absence of a thiazole ring reduces planarity compared to the target compound.
  • Physicochemical Properties : IR spectra (C=S stretch at 1247–1255 cm⁻¹) confirm thione tautomers, which may influence redox reactivity .
(b) (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ()
  • Activity : Exhibits insecticidal and fungicidal properties. The thiadiazole ring’s electron-deficient nature contrasts with the thiazole’s aromaticity, affecting binding kinetics .

Comparison with Thiazole Derivatives ()

  • Example : Synthesis of 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide via α-halo ketone alkylation.
  • Yield Optimization : Use of triethylamine as a base improves nucleophilic substitution efficiency, a strategy applicable to the target compound’s ethyl linker formation .

Anticancer Activity

  • : Thiazole derivatives (e.g., compound 7b, IC₅₀ = 1.61 µg/mL against HepG-2) highlight the importance of electron-withdrawing substituents (e.g., trifluoromethyl) for potency.
  • Target Compound : The ethanediamide linker may mimic ATP-binding motifs in kinase inhibition, though specific data are needed .

Pesticidal Activity

  • Thifluzamide () : The trifluoromethyl group enhances binding to fungal cytochrome bc1 complexes. The target compound’s methoxy group may reduce bioavailability compared to bromine substituents .

Physicochemical Properties

Property Target Compound Thifluzamide () Triazole-Thione ()
LogP (Predicted) ~3.5 (high lipophilicity) 4.2 2.8
Tautomerization Not observed Not observed Thione-thiol equilibrium
Key IR Stretches C=O (~1680 cm⁻¹) C=O (~1675 cm⁻¹) C=S (~1250 cm⁻¹)

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